Palmitic acid-d2-2

描述

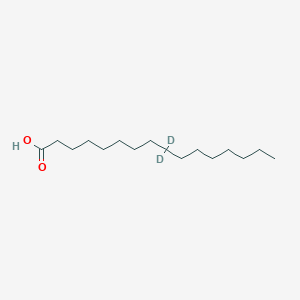

Structure

2D Structure

3D Structure

属性

IUPAC Name |

9,9-dideuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-MGVXTIMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCC)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Palmitic Acid-d2-2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Palmitic acid-d2-2 (Hexadecanoic-2,2-d2 acid), a deuterated analog of palmitic acid. This stable isotope-labeled compound serves as an invaluable tool in metabolic research and quantitative analytical chemistry, particularly in the fields of lipidomics and drug development. Its primary application is as an internal standard for the precise quantification of endogenous palmitic acid in various biological matrices using mass spectrometry-based techniques.

Core Concepts and Applications

This compound is a synthetic form of palmitic acid where two hydrogen atoms at the C-2 position are replaced with deuterium (B1214612) atoms. This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher mass. This mass difference is the key to its utility in stable isotope dilution assays, a gold standard for quantitative analysis.[1]

Primary Applications:

-

Internal Standard in Mass Spectrometry: this compound is predominantly used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of palmitic acid.[2] By adding a known amount of the deuterated standard to a sample, variations in sample preparation, extraction, and instrument response can be normalized, leading to highly accurate and precise measurements.[3]

-

Metabolic and Lipidomic Research: This stable isotope-labeled fatty acid is employed in metabolic studies to trace the fate of palmitic acid in various biochemical pathways. It helps in understanding fatty acid metabolism, uptake, and incorporation into complex lipids.

-

Drug Development: In the development of therapeutics targeting lipid metabolism, this compound can be used to assess the impact of drug candidates on palmitic acid levels and fluxes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | Hexadecanoic-2,2-d2 acid |

| Synonyms | Palmitic acid-2,2-d2 |

| Molecular Formula | C₁₆H₃₀D₂O₂ |

| Molecular Weight | 258.44 g/mol |

| CAS Number | 62689-96-7 |

| Appearance | Solid |

| Purity | Typically ≥98% isotopic purity |

Experimental Protocols

The following sections detail generalized experimental protocols for the quantification of palmitic acid in biological samples using this compound as an internal standard. These protocols are based on established methods for fatty acid analysis and can be adapted for specific research needs.

Lipid Extraction from Biological Samples

The choice of extraction method depends on the sample matrix. The Folch and Bligh-Dyer methods are commonly used for tissues and cells, while liquid-liquid extraction is often employed for plasma and serum.

Table 1: Lipid Extraction Parameters

| Parameter | Tissues/Cells (Folch Method) | Plasma/Serum (Liquid-Liquid Extraction) |

| Sample Amount | 10-100 mg tissue or 1-10 million cells | 50-200 µL plasma/serum |

| Internal Standard | Spike with a known amount of this compound | Spike with a known amount of this compound |

| Extraction Solvent | Chloroform:Methanol (B129727) (2:1, v/v) | Acetonitrile or Isopropanol |

| Procedure | Homogenize sample in solvent, add 0.2 volumes of 0.9% NaCl, vortex, and centrifuge. Collect the lower organic phase. | Add solvent to plasma/serum, vortex, and centrifuge to precipitate proteins. Collect the supernatant. |

| Drying | Evaporate the solvent under a stream of nitrogen. | Evaporate the solvent under a stream of nitrogen. |

Derivatization of Fatty Acids

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl ester derivatives (FAMEs). For LC-MS, derivatization is not always necessary but can improve ionization efficiency.

Table 2: Fatty Acid Derivatization Parameters

| Parameter | GC-MS (FAMEs) | LC-MS (Optional) |

| Reagent | 14% Boron trifluoride in methanol (BF₃/MeOH) or 2% Sulfuric acid in methanol | N/A (for underivatized analysis) |

| Procedure | Add reagent to the dried lipid extract, heat at 60-100°C for 10-60 minutes. | Reconstitute the dried extract in a suitable solvent. |

| Extraction | After cooling, add water and hexane (B92381), vortex, and collect the upper hexane layer containing FAMEs. | N/A |

| Drying | Evaporate the hexane under a stream of nitrogen. | N/A |

| Reconstitution | Reconstitute in a small volume of hexane or isooctane (B107328) for injection. | Reconstitute in an appropriate mobile phase for injection. |

Instrumental Analysis

The following tables outline typical instrument parameters for GC-MS and LC-MS analysis of palmitic acid.

Table 3: GC-MS Instrumental Parameters

| Parameter | Typical Setting |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | DB-225 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Oven Program | Start at 100°C, ramp to 220°C at 10°C/min, hold for 10 min |

| Carrier Gas | Helium |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Palmitic acid-FAME (m/z 270), this compound-FAME (m/z 272) |

Table 4: LC-MS/MS Instrumental Parameters

| Parameter | Typical Setting |

| Liquid Chromatograph | Agilent 1290 Infinity or equivalent |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 50% B, ramp to 95% B over 10 min, hold for 2 min |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometer | Triple quadrupole (e.g., Agilent 6495) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Palmitic acid: Q1 m/z 255.2 -> Q3 m/z 255.2; this compound: Q1 m/z 257.2 -> Q3 m/z 257.2 |

Signaling Pathways and Biological Context

Palmitic acid is not merely a metabolic fuel but also a potent signaling molecule implicated in a variety of cellular processes and pathologies. Understanding these pathways is crucial for researchers in drug development and disease modeling.

Palmitic Acid-Induced Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Excess palmitic acid can lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[4][5][6] This triggers a signaling cascade called the Unfolded Protein Response (UPR), which initially aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.[4][7]

Palmitic Acid and Toll-Like Receptor 4 (TLR4) Signaling

Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), a key component of the innate immune system.[8][9][10][11] Activation of TLR4 by palmitic acid initiates a pro-inflammatory signaling cascade, contributing to the chronic low-grade inflammation associated with metabolic diseases.[10][12]

Conclusion

This compound is an essential tool for researchers investigating the roles of palmitic acid in health and disease. Its use as an internal standard enables accurate and precise quantification, providing reliable data for metabolic studies, lipidomics, and the development of novel therapeutics. The detailed protocols and pathway diagrams presented in this guide offer a solid foundation for the successful application of this compound in a research setting.

References

- 1. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palmitic Acid-d2 - Applications - CAT N°: 9001876 [bertin-bioreagent.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmitic acid-induced cell death: impact of endoplasmic reticulum and oxidative stress, mitigated by L-citrulline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oleic acid ameliorates palmitic acid-induced ER stress and inflammation markers in naive and cerulein-treated exocrine pancreas cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Synthesis of Deuterated Palmitic Acid: A Technical Guide for Researchers

Abstract

Deuterated palmitic acid is an invaluable tool in metabolic research, enabling the precise tracing of fatty acid pathways in vivo and in vitro. This technical guide provides a comprehensive overview of the primary methods for the synthesis of deuterated palmitic acid, tailored for researchers, scientists, and drug development professionals. Detailed experimental protocols for catalytic H/D exchange, chemoenzymatic synthesis, and in vivo labeling are presented. Quantitative data on reaction yields and isotopic enrichment are summarized for comparative analysis. Furthermore, this guide includes visualizations of key metabolic pathways and experimental workflows to facilitate a deeper understanding of the synthesis and application of deuterated palmitic acid in research.

Introduction

Palmitic acid, a 16-carbon saturated fatty acid, is a central molecule in cellular metabolism, serving as a primary component of complex lipids and a major source of energy. The use of stable isotope-labeled palmitic acid, particularly deuterated forms (e.g., palmitic acid-d31), allows for the non-invasive study of its metabolism, including de novo lipogenesis (DNL), beta-oxidation, and incorporation into complex lipids.[1] This guide details the most common and effective methods for preparing deuterated palmitic acid for research applications.

Synthesis Methodologies

Several methods are employed for the synthesis of deuterated palmitic acid, each with its own advantages in terms of yield, isotopic purity, and scalability. The choice of method often depends on the desired level of deuteration and the specific research application.

Catalytic H/D Exchange

Catalytic hydrogen-deuterium (H/D) exchange is a robust method for producing perdeuterated fatty acids. This technique involves the use of a metal catalyst, typically platinum on carbon (Pt/C), to facilitate the exchange of hydrogen atoms with deuterium (B1214612) from a deuterium source, such as deuterium oxide (D₂O), under hydrothermal conditions.[2][3]

Experimental Protocol: Catalytic H/D Exchange for Perdeuterated Palmitic Acid (d31)

Materials:

-

Palmitic acid

-

5% Platinum on activated carbon (Pt/C)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Hydrochloric acid (HCl), 1 M

-

Celite

-

Nitrogen gas (N₂)

-

High-pressure reactor (e.g., Parr reactor)

Procedure:

-

Reaction Setup: In a high-pressure reactor vessel, combine palmitic acid, 5% Pt/C catalyst, and a solution of NaOD in D₂O. A typical ratio is 1:0.03:1.1 by weight of palmitic acid:Pt/C:NaOD. Add D₂O to the mixture.

-

Degassing: Purge the reactor with N₂ gas to remove air.

-

Reaction: Seal the reactor and heat to 220°C with constant stirring. The pressure will increase due to the hydrothermal conditions. Maintain these conditions for 72 hours.

-

Cooling and Catalyst Removal: After 72 hours, cool the reactor to room temperature. Filter the reaction mixture through a plug of Celite to remove the Pt/C catalyst. Wash the catalyst with H₂O.

-

Acidification and Extraction: Acidify the aqueous filtrate to a pH of 2 using 1 M HCl. This will precipitate the deuterated palmitic acid. Extract the product with an organic solvent such as diethyl ether or hexane.

-

Drying and Purification: Dry the organic extract over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Repeated Exchange (Optional): To achieve higher isotopic enrichment (>98% D), the H/D exchange process can be repeated one or two more times with fresh catalyst and D₂O.[4]

Chemoenzymatic Synthesis

Chemoenzymatic methods offer high specificity and can be used to introduce deuterium at specific positions or to synthesize complex deuterated lipids from a deuterated palmitic acid precursor. This often involves the use of lipases for regioselective esterification or hydrolysis.[5][6]

Experimental Protocol: Esterification of Deuterated Palmitic Acid to a Lysophospholipid

This protocol describes the esterification of commercially available or previously synthesized palmitic acid-d31 to the sn-1 position of a lysophospholipid, a common step in the synthesis of deuterated phospholipids.

Materials:

-

Palmitic acid-d31

-

1-hydroxy-2-oleoyl-sn-glycero-3-phosphocholine

-

Oxalyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous pyridine

-

Argon or Nitrogen gas

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Deuterated Palmitic Acid: Dissolve palmitic acid-d31 in anhydrous DCM under an inert atmosphere (argon or nitrogen). Add a catalytic amount of anhydrous DMF. Cool the solution to 0°C and slowly add oxalyl chloride. Stir the reaction mixture at room temperature for 1-2 hours until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain palmitoyl-d31 chloride.

-

Esterification: Dissolve the 1-hydroxy-2-oleoyl-sn-glycero-3-phosphocholine in anhydrous DCM and anhydrous pyridine. Cool the solution to 0°C. Add a solution of the freshly prepared palmitoyl-d31 chloride in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding water. Extract the lipid product with a mixture of chloroform (B151607) and methanol (B129727). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting deuterated phospholipid by flash column chromatography on silica gel using a gradient of chloroform and methanol.

In Vivo Labeling with Deuterium Oxide (D₂O)

This method is used to study the endogenous synthesis of palmitic acid. By administering D₂O to an animal model, deuterium is incorporated into newly synthesized fatty acids through the de novo lipogenesis pathway.[7][8]

Experimental Protocol: In Vivo Labeling in Rodents

Materials:

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Saline (0.9% NaCl)

-

Rodent model (e.g., mice or rats)

-

Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

-

Preparation of D₂O Solutions: Prepare a sterile 0.9% saline solution using D₂O for intraperitoneal (IP) injection. Prepare an 8% (v/v) D₂O-enriched drinking water solution by mixing D₂O with regular drinking water.[7]

-

D₂O Administration:

-

Priming Dose: Administer a priming IP injection of the D₂O-saline solution to the animals (e.g., 35 µL/g of body weight for mice) to rapidly achieve a target deuterium enrichment in body water.[7]

-

Maintenance Dose: Replace the regular drinking water with the 8% D₂O-enriched water to maintain a steady-state level of deuterium enrichment in the body water. The labeling period can range from hours to several days depending on the research question.[7]

-

-

Sample Collection: At the end of the labeling period, collect blood and tissues of interest (e.g., liver, adipose tissue).

-

Lipid Extraction and Derivatization: Extract total lipids from the collected samples. Hydrolyze the lipids to release free fatty acids. Convert the fatty acids to their methyl esters (FAMEs) for GC-MS analysis. This is typically done by heating the lipid extract with a reagent like 2% sulfuric acid in methanol at 50°C for 2 hours.[7]

-

GC-MS Analysis: Analyze the FAMEs by GC-MS to determine the mass isotopologue distribution of palmitate. This data is used to calculate the fractional synthesis rate of palmitic acid.[9]

Quantitative Data Summary

The efficiency of each synthesis method can be evaluated based on the yield and the level of isotopic enrichment. The following tables summarize typical quantitative data for the different methods.

Table 1: Comparison of Deuterated Palmitic Acid Synthesis Methods

| Synthesis Method | Typical Yield | Isotopic Purity (atom % D) | Key Advantages | Key Disadvantages |

| Catalytic H/D Exchange | 70-90% | >98% (after multiple cycles)[4] | High isotopic enrichment, suitable for large-scale synthesis. | Harsh reaction conditions, requires specialized equipment (high-pressure reactor). |

| Chemoenzymatic Synthesis | 50-75% (for esterification step)[5] | Dependent on the starting deuterated fatty acid | High specificity, allows for positional labeling. | Multi-step process, may have lower overall yields. |

| In Vivo D₂O Labeling | Not applicable (measures synthesis rate) | Dependent on D₂O enrichment in body water (typically 2-5%)[7] | Reflects physiological synthesis, good for metabolic flux studies. | Low isotopic enrichment, requires animal models and complex data analysis. |

Visualization of Workflows and Pathways

Diagrams of experimental workflows and metabolic pathways provide a clear visual representation of the processes involved in the synthesis and utilization of deuterated palmitic acid.

Experimental Workflows

Metabolic Pathways

Conclusion

The synthesis of deuterated palmitic acid is a critical enabling technology for modern metabolic research. This guide has provided detailed methodologies for the most common synthesis routes, including catalytic H/D exchange, chemoenzymatic synthesis, and in vivo D₂O labeling. The choice of method will be dictated by the specific requirements of the research, including the desired level of isotopic enrichment, the scale of synthesis, and whether the study is to be conducted in vitro or in vivo. The provided experimental protocols, comparative data, and pathway visualizations are intended to serve as a valuable resource for researchers in the fields of biochemistry, drug development, and nutritional science.

References

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. Catalytic hydrothermal deoxygenation of palmitic acid - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo D2O labeling to quantify static and dynamic changes in cholesterol and cholesterol esters by high resolution LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

Palmitic acid-d2-2 CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Palmitic acid-d2-2, a deuterated analog of palmitic acid. It is intended to serve as a core resource for professionals in research and development who utilize stable isotope-labeled compounds for quantitative analysis. This document outlines its chemical properties, provides a detailed experimental protocol for its use as an internal standard in mass spectrometry-based lipidomics, and includes a visual workflow to facilitate experimental design.

Core Compound Identification

This compound, also known as Hexadecanoic-2,2-d2 acid, is a stable isotope-labeled version of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. The deuterium (B1214612) labels at the C-2 position provide a distinct mass shift, making it an ideal internal standard for the accurate quantification of endogenous palmitic acid in various biological matrices by mass spectrometry.[1][2][3][4]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 62689-96-7 | [1][2][3][5] |

| Molecular Formula | C₁₆H₃₀D₂O₂ | [2][3] |

| Molecular Weight | 258.44 g/mol | [1][2][5][6] |

| Synonyms | Hexadecanoic-2,2-d2 acid, C16:0-d2 | [1][3][4] |

| Isotopic Purity | Typically ≥98% | [1][2][4] |

| Physical Form | Crystalline solid | [3] |

| Linear Formula | CH₃(CH₂)₁₃CD₂CO₂H | [1][5] |

Experimental Protocols: Quantification of Palmitic Acid in Biological Samples using GC-MS

The use of a deuterated internal standard is crucial for correcting variations during sample preparation and instrument analysis, ensuring high precision and accuracy.[7] this compound is intended for use as an internal standard for the quantification of palmitic acid by GC- or LC-MS.[3][4] The following protocol provides a detailed methodology for the extraction, derivatization, and analysis of total fatty acids from a biological sample (e.g., plasma, cells, or tissue) using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Unlabeled Palmitic Acid (for calibration curve)

-

Solvents: Methanol, Chloroform, Iso-octane, Acetonitrile (B52724) (HPLC-grade)

-

Reagents: Hydrochloric acid (HCl), Potassium hydroxide (B78521) (KOH), Diisopropylethylamine (DIPEA), Pentafluorobenzyl bromide (PFB-Br)

-

Butylated hydroxytoluene (BHT) to prevent oxidation

-

Washed glassware to avoid fatty acid contamination

2. Sample Preparation and Lipid Extraction (Folch Method):

-

Homogenize the biological sample (e.g., 100 µL of serum or ~10^6 cells).[3]

-

To the homogenized sample, add a known amount of this compound internal standard solution. The exact amount should be optimized to be within the range of the calibration curve.

-

Add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.005% BHT.[3]

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Centrifuge at 3000 x g for 5 minutes to separate the layers.[1]

-

Carefully collect the lower organic layer (chloroform phase) containing the lipids into a new glass tube.

-

Repeat the extraction step on the remaining aqueous layer with another 1 mL of the chloroform:methanol solution to maximize recovery.

-

Combine the organic extracts and dry them under a gentle stream of nitrogen or using a speed vacuum.

3. Saponification (for Total Fatty Acid Analysis):

-

To the dried lipid extract, add 500 µL of 1N KOH in methanol.

-

Incubate the mixture at 60°C for 1 hour to hydrolyze the ester linkages and release the fatty acids.

-

After incubation, acidify the mixture to a pH < 3 by adding 500 µL of 1N HCl. This protonates the fatty acids, making them extractable into an organic solvent.[1]

4. Fatty Acid Extraction:

-

Add 1 mL of iso-octane to the acidified mixture.

-

Vortex and centrifuge at 3000 x g for 1 minute to separate the layers.

-

Transfer the upper iso-octane layer, containing the free fatty acids, to a clean glass tube. Repeat this extraction once more.

-

Dry the pooled iso-octane extracts under a stream of nitrogen.

5. Derivatization:

-

To the dried fatty acids, add 25 µL of a solution containing 1% PFB-Br in acetonitrile and 25 µL of a solution containing 1% DIPEA in acetonitrile.[1][4] This reaction converts the fatty acids to their pentafluorobenzyl (PFB) esters, which are volatile and suitable for GC-MS analysis.

-

Dry the sample completely under a nitrogen stream.

-

Reconstitute the derivatized sample in 50 µL of iso-octane for GC-MS injection.[1][4]

6. GC-MS Analysis:

-

Instrument Setup: Use a GC system coupled to a mass spectrometer. An example column is a Zebron ZB-1 (15 m × 0.25 mm i.d., 0.1 μm film thickness) or equivalent.[4]

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.[4]

-

GC Program:

-

Initial oven temperature: 150°C

-

Ramp: 10°C/min to 270°C

-

Ramp: 40°C/min to 310°C, hold for 1 minute.[4]

-

-

MS Detection: Operate the mass spectrometer in negative ion chemical ionization (NCI) mode.[1] Use Selected Ion Monitoring (SIM) to monitor the specific m/z ions for the PFB esters of unlabeled palmitic acid and this compound.

-

Quantification: Prepare a calibration curve using known amounts of unlabeled palmitic acid standard, spiked with the same amount of this compound internal standard as the samples. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of palmitic acid in the biological samples can then be determined from this calibration curve.

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of palmitic acid in a biological sample using this compound as an internal standard, followed by GC-MS analysis.

Caption: Workflow for fatty acid quantification using an internal standard.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. shimadzu.com [shimadzu.com]

- 6. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 7. benchchem.com [benchchem.com]

Commercial Suppliers and Technical Guide for Palmitic Acid-d2-2

For researchers, scientists, and drug development professionals, Palmitic acid-d2-2 (Hexadecanoic-2,2-d2 acid) is a critical tool for quantitative analysis of its unlabeled counterpart, palmitic acid. This deuterated stable isotope serves as an ideal internal standard in mass spectrometry-based applications due to its chemical similarity to the analyte and its distinct mass. This guide provides an in-depth overview of commercial suppliers, experimental protocols for its use, and relevant biological pathways.

Commercial Supplier Overview

Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for their products, facilitating an informed selection based on specific experimental needs.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity/Isotopic Enrichment | Intended Use |

| Cayman Chemical [1][2] | 62689-96-7 | C16H30D2O2 | 258.4 g/mol | ≥98% deuterated forms (d1-d2) | Internal standard for quantification of palmitic acid by GC- or LC-MS.[1][2] |

| Sigma-Aldrich [3] | 62689-96-7 | CH3(CH2)13CD2CO2H | 258.44 g/mol | 98 atom % D | Acid-catalyzed reaction mechanism studies, chemical synthesis of labeled compounds.[3] |

| Cambridge Isotope Laboratories, Inc. [4] | 62689-96-7 | C16H32O2 | 258.44 g/mol | 98% | Lipidomics, Metabolism, Metabolomics.[4] |

| MedChemExpress [5] | 62689-96-7 | C16H30D2O2 | 258.44 g/mol | Not Specified | Research use only.[5] |

Experimental Protocols

This compound is primarily used as an internal standard to accurately quantify palmitic acid concentrations in various biological samples. Below are detailed methodologies for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Quantification of Palmitic Acid in Plasma using GC-MS

This protocol is adapted from established methods for fatty acid analysis in biological matrices.

1. Materials and Reagents:

-

This compound (as internal standard)

-

Acetyl chloride

-

Sodium bicarbonate (5% w/v aqueous solution)

-

Anhydrous sodium sulfate (B86663)

-

Nitrogen gas supply

-

GC-MS system with a suitable capillary column (e.g., DB-23, HP-5MS)

2. Sample Preparation and Lipid Extraction: a. To 100 µL of plasma, add a known amount of this compound in methanol. b. Add 2 mL of a 1:1 (v/v) mixture of chloroform (B151607) and methanol. Vortex thoroughly. c. Add 1 mL of 0.9% NaCl solution and vortex again. d. Centrifuge at 3000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase containing the lipids into a new glass tube.

3. Fatty Acid Methyl Ester (FAME) Derivatization: a. Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen. b. Add 2 mL of 5% acetyl chloride in methanol. c. Cap the tube tightly and heat at 100°C for 1 hour. d. Cool the tube to room temperature. e. Add 1 mL of 5% sodium bicarbonate solution to neutralize the reaction. f. Add 1 mL of heptane and vortex to extract the FAMEs. g. Centrifuge at 1000 x g for 5 minutes. h. Transfer the upper heptane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water. i. Transfer the dried heptane extract to a GC vial for analysis.

4. GC-MS Analysis: a. Injection Volume: 1 µL b. Injector Temperature: 250°C c. Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes. d. Carrier Gas: Helium at a constant flow rate. e. MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM).

- Monitor characteristic ions for palmitic acid methyl ester (e.g., m/z 270) and this compound methyl ester (e.g., m/z 272).

5. Quantification: a. Create a calibration curve using known concentrations of unlabeled palmitic acid spiked with a constant concentration of this compound. b. Determine the peak area ratio of the analyte to the internal standard for both the standards and the samples. c. Calculate the concentration of palmitic acid in the samples by interpolating from the calibration curve.

Protocol 2: Quantification of Palmitic Acid in Cell Lysates using LC-MS

This protocol provides a general workflow for the analysis of free fatty acids in cellular extracts.

1. Materials and Reagents:

-

This compound (as internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

LC-MS system with a C18 reversed-phase column

2. Sample Preparation and Lipid Extraction: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in a known volume of PBS. c. Add a known amount of this compound in methanol to an aliquot of the cell suspension. d. Perform cell lysis by sonication or freeze-thaw cycles. e. Add 3 volumes of ice-cold methanol to precipitate proteins. f. Vortex and incubate at -20°C for 30 minutes. g. Centrifuge at 14,000 x g for 15 minutes at 4°C. h. Collect the supernatant and transfer to an LC vial for analysis.

3. LC-MS Analysis: a. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A suitable gradient to separate fatty acids (e.g., start with 60% B, increase to 99% B over 15 minutes, hold for 5 minutes, and re-equilibrate). e. Flow Rate: 0.3 mL/min. f. Column Temperature: 40°C. g. MS Parameters:

- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

- Monitor the deprotonated molecular ions for palmitic acid ([M-H]-, m/z 255.2) and this compound ([M-H]-, m/z 257.2).

4. Quantification: a. Follow the same principles as for GC-MS quantification, constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

Signaling Pathway Involving Palmitic Acid

Palmitic acid is not merely a metabolic fuel but also a signaling molecule implicated in various cellular processes, including inflammation and insulin (B600854) resistance. One key pathway involves the activation of Toll-like receptor 4 (TLR4).

References

- 1. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]

A Technical Guide to Palmitic Acid-d2: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, handling protocols, and an overview of the experimental applications of Palmitic acid-d2. This deuterated analog of palmitic acid serves as a valuable tool in metabolic research, particularly in studies involving lipid metabolism and signaling pathways.

Section 1: Safety Data and Handling

The safety profile of Palmitic acid-d2 is comparable to that of its non-deuterated counterpart, palmitic acid. As with any chemical reagent, it is essential to handle it with care in a laboratory setting.

Hazard Identification

Palmitic acid-d2 is generally not classified as a hazardous substance. However, some suppliers indicate that it may cause skin and eye irritation, and respiratory irritation if inhaled as a dust.

GHS Classification:

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Palmitic acid-d2 is presented below.

| Property | Value |

| Chemical Formula | C₁₆H₃₀D₂O₂ |

| Molecular Weight | 258.4 g/mol [1] |

| Appearance | White solid |

| Melting Point | 59 - 63 °C / 138.2 - 145.4 °F[2] |

| Boiling Point | 351.5 °C / 664.7 °F[2] |

| Flash Point | 206 °C / 402.8 °F[2] |

| Solubility | Insoluble in water.[2] Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml).[1] |

| Purity | ≥98% deuterated forms (d₁-d₂)[1] |

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of Palmitic acid-d2 and ensure laboratory safety.

Handling:

-

Ventilation: Use in a well-ventilated area. For operations that may generate dust, use local exhaust ventilation.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat or other appropriate protective clothing.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage temperatures are -20°C for short-term storage and -80°C for long-term storage.[3]

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

After Skin Contact: Wash off with soap and plenty of water.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Section 2: Experimental Applications and Protocols

Palmitic acid-d2 is primarily utilized as a tracer in metabolic studies to investigate fatty acid uptake, synthesis, and signaling. Its deuterium (B1214612) label allows for its differentiation from endogenous palmitic acid in mass spectrometry-based analyses.

Use as an Internal Standard

Palmitic acid-d2 is frequently used as an internal standard for the quantification of palmitic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]

Experimental Workflow for using Palmitic Acid-d2 as an Internal Standard:

Caption: Workflow for quantification of palmitic acid using Palmitic acid-d2 as an internal standard.

Metabolic Tracer Studies

Deuterated palmitic acid is employed to trace the metabolic fate of exogenous palmitic acid in various biological systems. This allows researchers to study processes like fatty acid uptake, incorporation into complex lipids, and beta-oxidation.

Signaling Pathway of Palmitic Acid-Induced Endoplasmic Reticulum (ER) Stress:

Palmitic acid can induce ER stress, a condition implicated in various metabolic diseases. Palmitic acid-d2 can be used to trace its role in this pathway.

Caption: Simplified signaling pathway of palmitic acid-induced ER stress.[3]

Note on Experimental Protocols: Detailed experimental protocols are highly specific to the research question and the model system being used. Researchers should consult relevant literature for specific methodologies. The general workflow often involves:

-

Cell Culture or Animal Model: Prepare the biological system for the experiment.

-

Treatment: Introduce Palmitic acid-d2 to the system.

-

Time Course: Allow for a specific duration for the metabolic processes to occur.

-

Sample Collection and Preparation: Collect samples at various time points and perform lipid extraction.

-

Mass Spectrometry Analysis: Analyze the lipid extracts to determine the incorporation and distribution of the deuterium label.

Section 3: Conclusion

Palmitic acid-d2 is a safe and effective tool for researchers in the fields of metabolism, cell biology, and drug development. Its primary application lies in its use as an internal standard for accurate quantification of palmitic acid and as a tracer to elucidate the complex pathways of lipid metabolism. Adherence to standard laboratory safety protocols is sufficient for its handling. The information and diagrams provided in this guide serve as a foundational resource for the effective and safe use of Palmitic acid-d2 in a research setting.

References

The Role of Deuterated Palmitic Acid in Modern Metabolic Research: A Technical Guide

Introduction

Palmitic acid (16:0) is the most abundant saturated fatty acid in the human body, playing a central role in energy storage, cell membrane structure, and signaling pathways.[1][2] Its metabolism is intricately linked to various physiological and pathological states, including metabolic syndrome, type 2 diabetes, cardiovascular disease, and cancer.[3][4][5] Understanding the complex dynamics of palmitic acid—its synthesis, transport, storage, and oxidation—is therefore critical for advancing biomedical research and drug development.

Stable isotope tracers, particularly deuterium-labeled versions of palmitic acid like Palmitic acid-d2-2 (hexadecanoic-2,2-d2 acid), have become indispensable tools for this purpose.[6] These tracers allow for the precise tracking and quantification of palmitic acid flux through various metabolic pathways in vivo and in vitro. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer for human studies. Deuterium (B1214612) labeling offers specific advantages, such as high sensitivity in magnetic resonance spectroscopy and the ability to measure fatty acid oxidation without the need for complex correction factors associated with 13C-labeled tracers.[7][8]

This technical guide provides an in-depth overview of the applications of deuterated palmitic acid in metabolic research, focusing on its use in tracing fatty acid oxidation, investigating lipid synthesis, performing metabolic imaging, and diagnosing metabolic disorders. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful techniques.

Core Applications in Metabolic Research

Deuterated palmitic acid serves as a versatile tracer for elucidating multiple facets of lipid metabolism.

1. Tracing Fatty Acid Oxidation (FAO)

Measuring the rate of fatty acid oxidation is fundamental to understanding energy homeostasis. Deuterium-labeled palmitate (e.g., d31-palmitate) has been validated as a robust alternative to 13C-labeled tracers for measuring dietary fat oxidation.[8] The key advantage is that the deuterium from the oxidized palmitate is incorporated into body water, and its enrichment can be measured in urine. This method circumvents the need for frequent breath collection and acetate (B1210297) correction factors that are required for 13C-based methods, making it highly suitable for outpatient and clinical settings.[8]

2. Investigating De Novo Lipogenesis (DNL) and Lipidomics

Stable isotope-labeled fatty acids are used to trace the synthesis and remodeling of complex lipids.[9][10] By introducing deuterated palmitic acid to cells or organisms, researchers can track its incorporation into various lipid species such as triglycerides (TGs), phospholipids, and ceramides (B1148491) using mass spectrometry. This "pulse-chase" approach provides dynamic information on the activity of lipid synthesis pathways and how they are altered in disease states or in response to therapeutic interventions. For instance, studies have used 13C-labeled palmitic acid (a similar stable isotope approach) to show how saturated vs. monounsaturated fatty acids differentially affect the lipidome of liver cells, contributing to lipotoxicity.[9][10]

3. In Vivo Metabolic Imaging

Deuterium Metabolic Imaging (DMI) is a non-invasive imaging technique that can visualize the uptake and metabolism of deuterium-labeled substrates in real-time.[7] Using deuterated palmitic acid (e.g., palmitic acid-d31), DMI allows for the spatial and temporal mapping of fatty acid uptake and processing in specific organs, such as the liver. This has proven valuable in preclinical models for studying metabolic diseases like non-alcoholic fatty liver disease (NAFLD), where DMI revealed higher intrahepatic concentrations of palmitic acid in animals on a high-fat diet compared to controls.[7]

4. Diagnostic Applications for Metabolic Disorders

Deuterated fatty acids are employed in functional assays to diagnose inborn errors of metabolism, such as fatty acid oxidation disorders. A diagnostic test using d31-palmitic acid involves incubating patient-derived peripheral blood mononuclear cells (PBMCs) with the tracer.[11] The subsequent analysis of deuterium-labeled acylcarnitine profiles by tandem mass spectrometry (MS/MS) can reveal specific enzymatic defects in the β-oxidation pathway. For example, deficiencies in carnitine palmitoyltransferase-I (CPT-I) or trifunctional protein (TFP) result in characteristic patterns of labeled acylcarnitine accumulation, providing a rapid and minimally invasive method for confirming diagnoses.[11]

5. Internal Standard for Mass Spectrometry

This compound is commercially available and frequently used as an internal standard for the accurate quantification of endogenous palmitic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). By adding a known amount of the deuterated standard to a sample, variations in sample preparation and instrument response can be normalized, ensuring high precision and accuracy in lipidomic analyses.

Data Presentation

Quantitative data from key studies are summarized below to highlight the utility of deuterated palmitic acid.

Table 1: Comparison of d31-Palmitate vs. [1-13C]Palmitate for Measuring Fatty Acid Oxidation [8]

| Parameter | d31-Palmitate (Urine) | [1-13C]Palmitate (Breath) | d3-Acetate (Urine) | [1-13C]Acetate (Breath) |

| Tracer | 10.6 ± 3.0% | 5.6 ± 2.0% | 85.0 ± 4.0% | 54.0 ± 4.0% |

| Cumulative Recovery (9h) | ||||

| Correlation | Uncorrected d31-palmitate and acetate-corrected [1-13C]palmitate were well correlated (y=0.96x, P <0.0001).[8] |

Data represents mean ± SD. The study demonstrates that d31-palmitate recovery in urine provides a valid measure of fat oxidation that correlates strongly with the established, but more cumbersome, 13C breath test method after correction.

Table 2: Hepatic Uptake of Palmitic Acid-d31 in Healthy vs. Fatty Liver Rodent Models via DMI [7]

| Animal Group | AUC of Intrahepatic Palmitic Acid-d31 (mM·minutes) | Statistical Significance (P-value) |

| Standard Diet (Healthy) | 33.3 ± 10.5 | P = 0.73 |

| High-Fat Diet (Fatty Liver) | 57.4 ± 17.0 |

Data represents Area Under the Curve (AUC) ± SD. Although not reaching statistical significance due to high in-group variation, the trend shows higher uptake and retention of palmitic acid in the fatty liver group, demonstrating the potential of DMI to probe metabolic dysfunction.[7]

Table 3: Key Labeled Acylcarnitine Ratios for Diagnosing FAO Disorders using d31-Palmitic Acid [11]

| Disorder | Key Diagnostic Ratio | Observation in Patients |

| CPT-I Deficiency | d7-C4 / d31-C16 | Significantly elevated compared to controls. |

| TFP Deficiency | d29-C16-OH / d31-C16 | Significantly elevated compared to controls. |

These ratios, measured in PBMCs after incubation with d31-palmitic acid, reflect specific enzymatic blocks. CPT-I deficiency impairs long-chain fatty acid entry into mitochondria, while TFP deficiency affects later steps of β-oxidation.[11]

Experimental Protocols & Methodologies

Detailed protocols are essential for the successful application of these techniques.

Protocol 1: Measurement of Dietary Fatty Acid Oxidation Using d31-Palmitate

This protocol is adapted from the validation study comparing d31-palmitate with [1-13C]palmitate.[8]

-

Subject Preparation: Subjects are studied after an overnight fast. Baseline urine and breath samples are collected.

-

Tracer Administration: A liquid meal (e.g., breakfast) is provided containing a precise amount of orally administered d31-palmitate.

-

Exercise Protocol: Subjects undergo a controlled period of exercise (e.g., 2-4 hours at 25% VO2max) to stimulate fatty acid oxidation.

-

Sample Collection: Urine is collected over a defined period (e.g., 9 hours post-dose).

-

Sample Analysis: The deuterium enrichment of body water (from urine samples) is measured using isotope ratio mass spectrometry (IRMS).

-

Calculation: The cumulative recovery of the deuterium label in the body water pool is calculated and used to quantify the total amount of ingested d31-palmitate that was oxidized over the collection period.

Protocol 2: In Vivo Deuterium Metabolic Imaging (DMI) of Hepatic Palmitic Acid Uptake

This protocol is based on the rodent study of fatty liver disease.[7]

-

Animal Model: Male Sprague Dawley rats are fed either a standard diet or a high-fat diet for several weeks to induce fatty liver.

-

Tracer Preparation: Palmitic acid-d31 is dissolved in a solution with bovine serum albumin to ensure solubility and bioavailability.

-

Tracer Administration: A bolus of the prepared palmitic acid-d31 solution (e.g., 0.01 g/kg body weight) is injected intraperitoneally immediately before imaging.

-

DMI Acquisition: Animals are anesthetized and placed in a high-field MRI scanner (e.g., 9.4T). 2H MR spectroscopy is performed at multiple time points over a period of ~100 minutes to track the signal from the deuterated palmitate in the liver.

-

Data Analysis: The acquired spectra are processed and quantified. The signal amplitude of the deuterium peak is converted to an absolute concentration (mM) by referencing the natural abundance deuterium signal from water. The area under the concentration-time curve (AUC) is calculated to represent total substrate uptake.

Protocol 3: Diagnostic Assay for FAO Disorders Using d31-Palmitic Acid in PBMCs

This protocol is derived from the study on diagnosing metabolic defects.[11]

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from a whole blood sample from the patient using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Incubation with Tracer: The isolated PBMCs are washed and resuspended in a buffer containing deuterium-labeled palmitic acid (d31-palmitate). The cells are incubated for a set period (e.g., 2 hours) to allow for the uptake and metabolism of the fatty acid.

-

Metabolite Extraction: After incubation, the reaction is stopped, and intracellular metabolites are extracted. Acylcarnitines are specifically extracted from the cell pellet.

-

MS/MS Analysis: The extracted acylcarnitines are analyzed by flow injection tandem mass spectrometry (MS/MS). The instrument is set to detect the masses corresponding to the deuterated acylcarnitine species that are products of d31-palmitic acid metabolism.

-

Diagnostic Interpretation: The concentrations of various deuterated acylcarnitines (e.g., d31-C16, d29-C16-OH, d7-C4) are measured, and key ratios are calculated. These ratios are compared to those from healthy controls to identify specific enzyme deficiencies in the β-oxidation pathway.

Visualizations: Workflows and Pathways

References

- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]

- 4. Diet-derived and diet-related endogenously produced palmitic acid: Effects on metabolic regulation and cardiovascular disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High‐Fat Diet Using Deuterium Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Evaluation of Metabolic Defects in Fatty Acid Oxidation Using Peripheral Blood Mononuclear Cells Loaded with Deuterium-Labeled Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

The deuterium-labeled tracer, Palmitic Acid-d2, is a powerful tool for researchers in the field of lipid metabolism. This technical guide provides an in-depth overview of its application, experimental protocols, and data interpretation for scientists and drug development professionals.

Palmitic acid-d2, a stable isotope-labeled version of the most common saturated fatty acid in humans, serves as a valuable tracer to investigate the dynamics of lipid metabolism. Its use allows for the precise tracking of the metabolic fate of palmitic acid, providing insights into de novo lipogenesis (DNL), fatty acid oxidation, and incorporation into complex lipids such as triglycerides and phospholipids. The deuterium (B1214612) label allows for sensitive and specific detection by mass spectrometry, distinguishing it from endogenous, unlabeled palmitic acid.

Core Applications in Lipid Metabolism Research

The primary applications of palmitic acid-d2 in lipid metabolism studies include:

-

Quantification of Fatty Acid Flux: Determining the rate of appearance and disappearance of palmitic acid in plasma and its uptake by various tissues.

-

Measurement of De Novo Lipogenesis: By tracking the incorporation of the deuterium label into newly synthesized fatty acids, researchers can quantify the rate of DNL in tissues like the liver and adipose tissue.

-

Assessment of Fatty Acid Oxidation: While less direct than with 13C-labeled tracers, changes in the enrichment of body water can be used to estimate fatty acid oxidation rates. Deuterium-labeled tracers offer the advantage of not requiring acetate (B1210297) correction, which is a necessary step in 13C-tracer studies.[1]

-

Tracing Incorporation into Complex Lipids: Following the path of palmitic acid-d2 into triglycerides, phospholipids, and other lipid species provides a detailed picture of lipid synthesis and remodeling pathways.

-

Internal Standard for Quantification: Palmitic acid-d2 is frequently used as an internal standard in mass spectrometry-based lipidomics to ensure accurate quantification of endogenous palmitic acid levels.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of tracer studies. Below are comprehensive protocols for in vivo experiments, lipid extraction, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

In Vivo Administration and Sample Collection

This protocol outlines a general procedure for a primed-constant infusion of palmitic acid-d2 in a conscious, unrestrained mouse model.

-

Animal Preparation: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to a standard chow diet and water. At least five days prior to the experiment, perform catheterization surgery (e.g., jugular vein) to allow for full recovery.

-

Tracer Preparation: Prepare a sterile solution of palmitic acid-d2 complexed to bovine serum albumin (BSA) in saline. The final concentration will depend on the experimental design and the analytical sensitivity.

-

Primed-Constant Infusion: Connect the mouse's catheter to an infusion pump. To rapidly achieve isotopic equilibrium in the plasma, administer a priming bolus of the palmitic acid-d2 solution, followed immediately by a continuous infusion at a constant rate.

-

Blood Sampling: Collect small blood samples from a separate catheter (e.g., carotid artery or tail vein) at baseline (before infusion) and at regular intervals during the infusion (e.g., 60, 90, 120 minutes) to monitor plasma palmitic acid-d2 enrichment.

Lipid Extraction from Plasma and Tissues

The Folch method is a widely used and robust procedure for extracting lipids from biological samples.

-

Homogenization: Homogenize the frozen tissue sample in a chloroform:methanol (2:1, v/v) solution. For plasma samples, add the chloroform:methanol solution directly.

-

Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The mixture should be vortexed thoroughly and then centrifuged to separate the layers.

-

Lipid Collection: The lower, organic phase contains the lipids. Carefully collect this layer using a glass pipette and transfer it to a new glass tube.

-

Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen gas to obtain a dried lipid film.

-

Storage: Store the dried lipid extract at -80°C until derivatization and analysis.

GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

GC-MS is a powerful technique for analyzing the isotopic enrichment of individual fatty acids after their conversion to fatty acid methyl esters (FAMEs).

-

Derivatization: Re-suspend the dried lipid extract in a solution of 14% boron trifluoride in methanol. Heat the mixture at 100°C for 30 minutes to convert the fatty acids to FAMEs.

-

Extraction of FAMEs: After cooling, add water and hexane (B92381) to the reaction mixture. Vortex and centrifuge to separate the phases. The upper hexane layer, containing the FAMEs, is collected for analysis.

-

GC-MS Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

GC Column: A polar capillary column (e.g., DB-23 or equivalent) is suitable for separating FAMEs.

-

Injector: Use a splitless injection mode at a temperature of 250°C.

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C), and holds for a period to ensure elution of all FAMEs.

-

MS Detection: Use electron ionization (EI) and scan for the molecular ions of both unlabeled palmitate methyl ester and palmitic acid-d2 methyl ester.

-

LC-MS/MS Analysis of Intact Lipids

LC-MS/MS allows for the analysis of intact lipid species, providing information on how palmitic acid-d2 is incorporated into different classes of lipids.

-

Sample Preparation: Re-suspend the dried lipid extract in a suitable solvent, such as methanol:chloroform (1:1, v/v).

-

LC Separation: Use a reverse-phase C18 column for the separation of lipid classes. The mobile phases typically consist of an aqueous solution with a modifier (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent mixture (e.g., acetonitrile/isopropanol). A gradient elution is used to separate the different lipid classes.

-

MS/MS Detection:

-

Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of lipid classes.

-

Scan Mode: Employ a precursor ion scanning or neutral loss scanning method to specifically detect lipid classes containing palmitate. For example, in negative ion mode, a precursor ion scan for m/z 255.2 (unlabeled palmitate) and m/z 257.2 (palmitic acid-d2) can identify all lipid species containing these fatty acids. In positive ion mode, neutral loss scans can be used to identify specific headgroups of phospholipids.

-

Data Presentation

The following tables summarize hypothetical quantitative data from a study using a palmitic acid-d2 tracer to investigate the effects of a novel therapeutic agent on lipid metabolism in mice.

Table 1: Palmitic Acid-d2 Enrichment in Plasma and Tissues

| Tissue | Control Group (MPE) | Treatment Group (MPE) |

| Plasma | 5.2 ± 0.6 | 4.8 ± 0.5 |

| Liver | 8.9 ± 1.1 | 6.5 ± 0.9 |

| Adipose Tissue | 12.4 ± 1.8 | 15.1 ± 2.0 |

| Skeletal Muscle | 3.1 ± 0.4 | 3.3 ± 0.5 |

*MPE: Molar Percent Enrichment. Data are presented as mean ± SD. *p < 0.05 vs. Control.

Table 2: Incorporation of Palmitic Acid-d2 into Liver Lipid Species

| Lipid Class | Control Group (% of Total Labeled Lipids) | Treatment Group (% of Total Labeled Lipids) |

| Triglycerides | 65.3 ± 5.4 | 75.8 ± 6.1 |

| Phosphatidylcholine | 20.1 ± 2.5 | 15.2 ± 1.9 |

| Phosphatidylethanolamine | 8.7 ± 1.2 | 5.9 ± 0.8 |

| Diacylglycerols | 3.5 ± 0.7 | 1.8 ± 0.4 |

| Free Fatty Acids | 2.4 ± 0.5 | 1.3 ± 0.3 |

Data are presented as mean ± SD. *p < 0.05 vs. Control.

Visualizations of Metabolic Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key metabolic pathways and the experimental workflow for palmitic acid-d2 tracer studies.

References

Methodological & Application

Application Note: Quantitative Analysis of Palmitic Acid in Biological Samples Using Palmitic Acid-d2 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the precise quantification of fatty acids in complex biological matrices.[1] Due to the inherent variability in sample preparation and instrument response, the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and reproducibility.[2] Palmitic acid-d2, a deuterated analog of palmitic acid, serves as an excellent internal standard for this purpose. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation, thus effectively correcting for any sample loss or variation.[3] This application note provides a detailed protocol for the quantification of palmitic acid in biological samples using Palmitic acid-d2 as an internal standard.

Principle

The stable isotope dilution method is employed for the accurate quantification of palmitic acid.[2] A known amount of Palmitic acid-d2 is added to the sample at the beginning of the preparation process. The ratio of the endogenous (unlabeled) palmitic acid to the deuterated internal standard is measured by GC-MS. This ratio is then used to calculate the concentration of the endogenous palmitic acid in the original sample by referencing a standard curve prepared with known concentrations of unlabeled palmitic acid and a fixed concentration of the internal standard.[4] This approach significantly enhances the precision and accuracy of the measurement by compensating for losses during sample preparation and analysis.[3]

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis for the quantification of palmitic acid.

Reagents and Materials

-

Palmitic acid standard (≥99% purity)

-

Palmitic acid-d2 internal standard (≥98% atom % D)

-

Methanol (B129727) (HPLC grade)

-

Chloroform (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Iso-octane (HPLC grade)[4]

-

Derivatization reagent:

-

Option A: For Fatty Acid Methyl Ester (FAME) formation: 14% Boron trifluoride in methanol (BF3-methanol)[5]

-

Option B: For Silyl Ester formation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]

-

Option C: For Pentafluorobenzyl (PFB) Ester formation: 1% Pentafluorobenzyl bromide (PFB-Br) in acetonitrile (B52724) and 1% Diisopropylethylamine (DIPEA) in acetonitrile[3]

-

-

Sodium sulfate (B86663) (anhydrous)

-

Nitrogen gas (high purity)

-

Glass vials with PTFE-lined caps

Sample Preparation and Extraction

The following protocol is a general guideline and may need optimization depending on the specific sample matrix.

-

Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate, cell culture) using standard procedures.

-

Internal Standard Spiking: To 100 µL of the sample, add a known amount of Palmitic acid-d2 internal standard solution (e.g., 10 µL of a 100 µg/mL solution in methanol).

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.[6]

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Derivatization

To increase volatility for GC analysis, the extracted fatty acids must be derivatized.[1]

Option A: Methylation to form FAMEs [5]

-

Add 200 µL of 14% BF3-methanol to the dried lipid extract.

-

Cap the vial tightly and heat at 60°C for 10 minutes.

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 0.5 mL of water, and vortex for 1 minute.

-

Allow the layers to separate and transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate.

-

Transfer the final hexane solution to a GC vial for analysis.

Option B: Silylation to form TMS Esters [5]

-

Add 50 µL of BSTFA with 1% TMCS and 100 µL of iso-octane to the dried lipid extract.

-

Cool to room temperature before GC-MS analysis.

Option C: PFB Ester Formation [3]

-

Reconstitute the dried extract in 25 µL of 1% DIPEA in acetonitrile.

-

Add 25 µL of 1% PFB-Br in acetonitrile.

-

Incubate at room temperature for 20 minutes.

-

Dry the sample under a stream of nitrogen.

-

Reconstitute in 50 µL of iso-octane for GC-MS analysis.[4]

GC-MS Analysis

The following are typical GC-MS parameters. These may require optimization for specific instruments.

-

Gas Chromatograph: Agilent 6890N or similar

-

Mass Spectrometer: Agilent 5973 or similar

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[7]

-

Injector Temperature: 250°C[6]

-

Injection Mode: Splitless[7]

-

Oven Temperature Program: Initial temperature 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 10 minutes.[7]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280°C[3]

-

Ionization Mode: Electron Impact (EI), 70 eV[7]

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

For Palmitic Acid (as TMS ester): m/z 313, 117[7]

-

For Palmitic Acid-d2 (as TMS ester): m/z 315, 117

-

(Note: Specific ions will depend on the derivatization method used. These should be determined by analyzing the individual standards.)

-

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Calibration Curve for Palmitic Acid Quantification

| Concentration of Palmitic Acid (µg/mL) | Peak Area Ratio (Palmitic Acid / Palmitic Acid-d2) |

| 0.5 | User-determined value |

| 1.0 | User-determined value |

| 5.0 | User-determined value |

| 10.0 | User-determined value |

| 25.0 | User-determined value |

| 50.0 | User-determined value |

| 100.0 | User-determined value |

| Linearity (R²) | e.g., >0.99 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Limit of Detection (LOD) | e.g., 0.1 µg/mL |

| Limit of Quantitation (LOQ) | e.g., 0.5 µg/mL |

| Precision (%RSD) | e.g., <10% |

| Accuracy (% Recovery) | e.g., 90-110% |

Visualizations

Caption: Experimental workflow for GC-MS analysis.

Caption: Logic of internal standard quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. lipidmaps.org [lipidmaps.org]

- 5. Derivatization techniques for free fatty acids by GC [restek.com]

- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arpi.unipi.it [arpi.unipi.it]

Application Notes: Tracing Cellular Lipid Metabolism with Palmitic Acid-d2

Introduction

Palmitic acid, a 16-carbon saturated fatty acid, is the most common fatty acid in animals and a fundamental component of cellular lipids.[1][2] It serves not only as a primary source of energy via β-oxidation but also as a crucial building block for complex structural and signaling lipids, including phospholipids, triglycerides, and sphingolipids.[2] Dysregulation of palmitic acid metabolism is implicated in various pathologies, including metabolic syndrome, cardiovascular disease, and cancer.[2] Stable isotope labeling, utilizing molecules like Palmitic acid-d2 (d2-PA), offers a powerful method to trace the metabolic fate of palmitate in vitro. By replacing two hydrogen atoms with deuterium (B1214612) at the C2 position (hexadecanoic-2,2′-d2 acid), researchers can distinguish exogenous from endogenous fatty acid pools.[3] This technique enables the precise quantification of fatty acid uptake, incorporation into complex lipids, and flux through metabolic pathways using mass spectrometry, providing critical insights for drug development and metabolic research.[3][4]

Experimental Workflow

The overall workflow for a palmitic acid-d2 labeling experiment involves preparing the tracer, treating the cells, extracting the lipids, and analyzing the samples via mass spectrometry.

Caption: High-level workflow for a cell culture-based stable isotope tracing experiment.

Detailed Experimental Protocol

This protocol provides a comprehensive method for labeling cultured cells with Palmitic Acid-d2 (d2-PA) to trace its incorporation into cellular lipids.

1. Materials Required

-

Palmitic acid-d2 (d2-PA)

-

Ethanol (200 proof)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture medium (e.g., DMEM), serum-free

-

Cultured mammalian cells (e.g., HepG2, C2C12, BV2 microglia)

-

Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates)

-

Solvents for lipid extraction (e.g., Chloroform, Methanol, Water)

-

Mass spectrometer (LC-MS or GC-MS)

2. Preparation of Palmitic Acid-d2-BSA Conjugate

Since long-chain fatty acids are insoluble in aqueous media, they must be complexed with a carrier protein like BSA to ensure bioavailability.[5][6]

-

Prepare a 300 mM stock solution of d2-PA: Dissolve the required amount of d2-PA in 200-proof ethanol. For example, to make 1 mL of stock, dissolve 85.5 mg of d2-PA (MW ~258.4 g/mol ) in 1 mL of ethanol.

-

Prepare a 10% fatty acid-free BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS. Warm the solution to 37-42°C to aid dissolution.[7]

-

Complex d2-PA with BSA: While gently vortexing the 10% BSA solution, slowly add the d2-PA stock solution to achieve the desired final concentration. A common final concentration for the BSA-conjugated stock is 3 mM d2-PA in 10% BSA.[7] For example, add 100 µL of the 300 mM d2-PA stock to 9.9 mL of the 10% BSA solution.

-

Incubate: Incubate the mixture at 37°C for 30-60 minutes to allow for complete conjugation.

-

Sterilization and Storage: Sterilize the final conjugate solution by passing it through a 0.22 µm filter. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.[8]

3. Cell Labeling Procedure

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).

-

Starvation (Optional): To synchronize cells or deplete endogenous lipid stores, you may replace the growth medium with serum-free medium for 2-4 hours before labeling.

-

Labeling: Remove the culture medium and replace it with serum-free medium containing the desired final concentration of the d2-PA-BSA conjugate. Concentrations can range from 50 µM to 500 µM, depending on the cell type and experimental goals.[9]

-

Incubation: Incubate the cells for a specified period. Incubation times can vary from a few hours (e.g., 6 hours) to over 24 hours to approach steady-state labeling.[4][12]

-

Cell Harvesting: After incubation, place the culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove residual tracer and halt metabolic activity.

-

Cell Lysis and Storage: Add an appropriate lysis buffer or solvent for lipid extraction directly to the plate. Scrape the cells, collect the lysate, and store at -80°C until lipid extraction.

4. Lipid Extraction and Analysis

-

Lipid Extraction: Perform a total lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure, which uses a chloroform/methanol/water solvent system.

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids must be derivatized to a volatile form, typically fatty acid methyl esters (FAMEs).

-

Mass Spectrometry:

-

LC-MS: Liquid Chromatography-Mass Spectrometry is often used for analyzing intact complex lipids.[13] It can separate different lipid classes (e.g., triglycerides, phospholipids) and measure the incorporation of the d2-PA tracer into each class.

-

GC-MS: GC-MS is ideal for analyzing the fatty acid composition of total lipids after hydrolysis and derivatization.[4] It provides precise measurements of the enrichment of d2-PA in the total palmitate pool.

-

Metabolic Fate of Palmitic Acid-d2

Once transported into the cell, d2-PA is activated to d2-Palmitoyl-CoA. From this point, it can enter pathways for neutral lipid synthesis, such as the synthesis of triglycerides for storage in lipid droplets.[14]

Caption: Pathway of d2-PA incorporation into triglycerides for lipid droplet storage.

Quantitative Data Summary

The results from a d2-PA labeling experiment can be summarized to show the relative incorporation of the tracer into different lipid pools.

| Lipid Class | % Labeled Palmitate (d2-PA / Total PA) | Fold Change vs. Control |

| Free Fatty Acid (FFA) | 85.2% ± 4.1% | N/A |

| Phospholipids (PL) | 15.7% ± 2.3% | 18.5 |

| Diacylglycerols (DAG) | 35.8% ± 3.5% | 41.2 |

| Triacylglycerols (TAG) | 52.4% ± 5.8% | 63.1 |

| Cholesteryl Esters (CE) | 8.9% ± 1.9% | 9.7 |

| Table 1: Example data showing the percentage of palmitate that is deuterium-labeled within major lipid classes after a 24-hour incubation with 100 µM d2-PA in HepG2 cells. Data are representative examples for illustrative purposes. |

References

- 1. Impact of Dietary Palmitic Acid on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitic Acid-d2 - Applications - CAT N°: 9001876 [bertin-bioreagent.com]

- 4. researchgate.net [researchgate.net]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

- 7. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Palmitic acid, verified by lipid profiling using secondary ion mass spectrometry, demonstrates anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protection of palmitic acid-mediated lipotoxicity by arachidonic acid via channeling of palmitic acid into triglycerides in C2C12 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palmitic Acid Lipotoxicity in Microglia Cells Is Ameliorated by Unsaturated Fatty Acids | MDPI [mdpi.com]

- 13. Improved LC–MS Method for the Determination of Fatty Acids in Red Blood Cells by LC–Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]